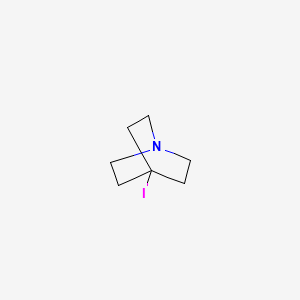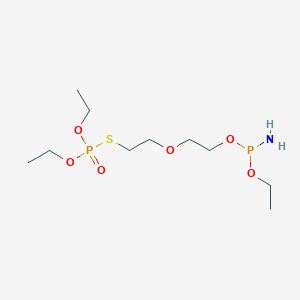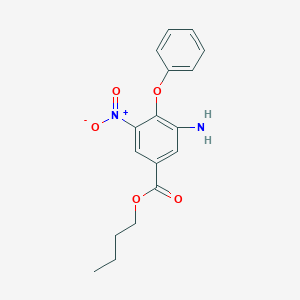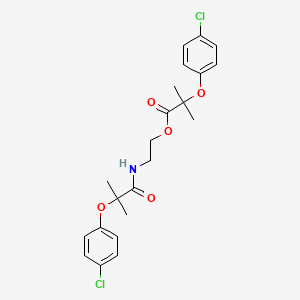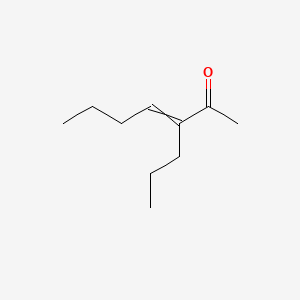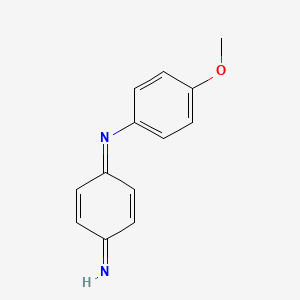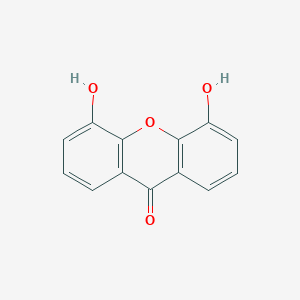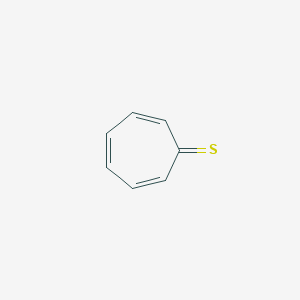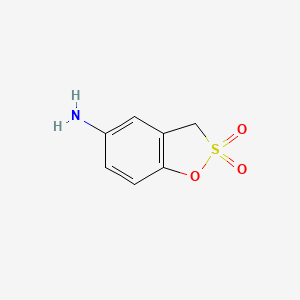
2-(Chlorocarbonyl)-6-methylphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chlorocarbonyl)-6-methylphenyl acetate is an organic compound that belongs to the class of chlorocarbonyl compounds These compounds are characterized by the presence of a chlorocarbonyl group (–COCl) attached to an aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorocarbonyl)-6-methylphenyl acetate typically involves the chlorination of 6-methylphenyl acetate. One common method is the reaction of 6-methylphenyl acetate with thionyl chloride (SOCl₂) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(Chlorocarbonyl)-6-methylphenyl acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by various nucleophiles, such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form 6-methylphenyl acetic acid and hydrochloric acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia (NH₃), ethanol (C₂H₅OH), and thiourea (CS(NH₂)₂) are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Hydrolysis: The reaction is performed in the presence of water or aqueous base (e.g., sodium hydroxide, NaOH) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) is used in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 2-(Aminocarbonyl)-6-methylphenyl acetate, 2-(Hydroxycarbonyl)-6-methylphenyl acetate, and 2-(Thiocarbonyl)-6-methylphenyl acetate can be formed.
Hydrolysis: 6-Methylphenyl acetic acid and hydrochloric acid.
Reduction: 2-(Hydroxycarbonyl)-6-methylphenyl acetate.
科学的研究の応用
2-(Chlorocarbonyl)-6-methylphenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2-(Chlorocarbonyl)-6-methylphenyl acetate involves its interaction with nucleophiles. The chlorocarbonyl group is highly reactive and can undergo nucleophilic attack, leading to the formation of various derivatives. These derivatives can then interact with biological targets, such as enzymes and receptors, to exert their effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
- 2-Chloroallyl acetate
- 2-(Chlorocarbonyl)phenyl acetate
- 6-Methylphenyl acetate
Comparison
2-(Chlorocarbonyl)-6-methylphenyl acetate is unique due to the presence of both a chlorocarbonyl group and a methyl group on the aromatic ring. This combination of functional groups imparts distinct reactivity and properties to the compound. For example, the methyl group can influence the electronic properties of the aromatic ring, affecting the reactivity of the chlorocarbonyl group. In contrast, similar compounds like 2-Chloroallyl acetate lack the aromatic ring, while 2-(Chlorocarbonyl)phenyl acetate lacks the methyl group, resulting in different chemical behaviors and applications.
特性
CAS番号 |
27893-05-6 |
|---|---|
分子式 |
C10H9ClO3 |
分子量 |
212.63 g/mol |
IUPAC名 |
(2-carbonochloridoyl-6-methylphenyl) acetate |
InChI |
InChI=1S/C10H9ClO3/c1-6-4-3-5-8(10(11)13)9(6)14-7(2)12/h3-5H,1-2H3 |
InChIキー |
IUMLXMMQIRVXME-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


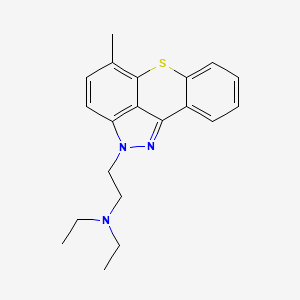
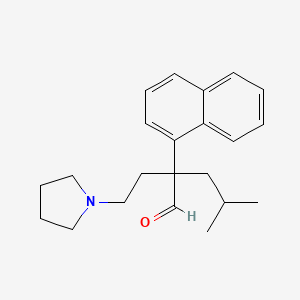
![1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine](/img/structure/B14693111.png)
